molecular formula C40H67NaO11 B1684572 Nigericin CAS No. 28380-24-7

Nigericin

Cat. No. B1684572
CAS RN: 28380-24-7
M. Wt: 725 g/mol
InChI Key: MOYOTUKECQMGHE-PDEFJWSRSA-M
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Description

Nigericin is an antibiotic derived from Streptomyces hygroscopicus . It was first isolated from soil in Nigeria in the 1950s . The structure and properties of Nigericin are similar to the antibiotic monensin . It is also known as Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, and Antibiotic X-464 .


Synthesis Analysis

Nigericin is produced from a novel Streptomyces strain DASNCL-29 . The fermentation process resulted in the highest yield of Nigericin (33% w/w) . The structure of Nigericin was chemically tailored and modified to improve its structural, biological, and pharmacological properties . The chemical synthesis strategies adopted involved fluorination and esterification .


Molecular Structure Analysis

Nigericin demonstrated polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallized with methanol and hexane, respectively . The structure of Nigericin was chemically modified to enhance its efficacy .


Chemical Reactions Analysis

Nigericin has been subjected to chemical modification by fluorination to enhance its efficacy . Two fluorinated analogues revealed that they possess a very potent antibacterial activity against Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

Nigericin has a molecular weight of 724.9 g/mol . It is soluble in DMSO .

Scientific Research Applications

Anticancer Activity in Colorectal Cancer Nigericin, an antibiotic derived from Streptomyces hygroscopicus, has shown promising anticancer activity by inhibiting the Wnt/β-catenin signaling pathway in colorectal cancer cells. The study demonstrated that nigericin treatment significantly reduced tumor cell proliferation, suppressed tumor growth, migration, invasion, and induced apoptosis of colorectal cancer cells. The research suggested that targeting the Wnt/β-catenin signaling pathway with nigericin might offer new insights into colorectal cancer treatment and its molecular mechanism toward cancer cells (Liu et al., 2018).

Ion Transport and Acid-Base Transport Regulation Nigericin acts as an ionophore, affecting ion transport across biological membranes. It has been used to explore the effects of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells. The study highlighted the potential for nigericin contamination to influence experiments by altering acid loading and extrusion, showcasing its utility in understanding cellular ion transport mechanisms (Bevensee et al., 1999).

Enhanced Production for Biomedical Research Research into optimizing the production of nigericin from Streptomyces species, particularly Streptomyces youssoufiensis SF10 from Algerian soil, has been conducted. This work addresses the need for effective production methods to support biomedical research on nigericin's biological activities, including its antibacterial and antitumor properties. The study focused on the influence of various culture conditions on nigericin production, essential for its application in scientific research and potential clinical applications (Leulmi et al., 2019).

Potential Therapeutic Candidate for Various Cancers Nigericin has been identified as a potential therapeutic candidate for treating various cancers due to its ability to exchange H+ and K+ across cell membranes. The review summarizes nigericin's mechanisms of action, including inactivation of signaling pathways, targeting cancer stem cells, and enhancing the cytotoxic activity of other drugs. Despite its promising anti-cancer activities, the review also cautions about potential adverse effects, underscoring the need for further research into nigericin's therapeutic potential and safety (Gao et al., 2021).

Mechanistic Insights into Pancreatic Cancer Treatment A study employing high-throughput RNA sequencing explored nigericin's impact on pancreatic cancer at the molecular level. It identified differentially expressed long non-coding RNAs (lncRNAs) and mRNAs in the anti-cancer process induced by nigericin, providing insights into its underlying mechanisms. The comprehensive bioinformatics analyses offer a foundation for understanding nigericin's molecular effects on cancer cells and its potential clinical application in pancreatic cancer treatment (Xu et al., 2020).

Safety And Hazards

Nigericin is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product .

Future Directions

Nigericin has shown promising activity against multidrug-resistant gram-positive bacteria, persisters, and biofilms . It has also been found to boost the anti-tumor immune response via inducing pyroptosis in Triple-Negative Breast Cancer . This suggests a potential strategy to utilize Nigericin to boost the anti-tumor immune responses required to treat advanced TNBC .

properties

IUPAC Name

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANUORFCFTYTSZ-SJSJOXFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041079
Record name Nigericin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigericin

CAS RN

28380-24-7
Record name Nigericin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28380-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nigericin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nigericin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14056
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Record name Nigericin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nigericin
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Record name NIGERICIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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